2-Ethylhexyl nonyl sebacate
Description
Properties
IUPAC Name |
10-O-(2-ethylhexyl) 1-O-nonyl decanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O4/c1-4-7-9-10-13-16-19-23-30-26(28)21-17-14-11-12-15-18-22-27(29)31-24-25(6-3)20-8-5-2/h25H,4-24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWSFSWXVYZYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCCC(=O)OCC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965669 | |
| Record name | 2-Ethylhexyl nonyl decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5137-28-0 | |
| Record name | 1-(2-Ethylhexyl) 10-nonyl decanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl nonyl sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexyl nonyl decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl nonyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of Sebacate Esterification
Esterification Reaction Pathways and Kinetics for Branched Sebacates
The synthesis of branched sebacate (B1225510) esters, including 2-ethylhexyl nonyl sebacate, can be achieved through several chemical routes. The selection of a specific pathway depends on factors like raw material availability, desired product purity, economic viability, and environmental considerations. The primary methods involve the direct esterification of sebacic acid with the corresponding alcohols or the transesterification of a simpler dialkyl sebacate.
Fischer-Speier esterification is the most conventional route for producing sebacate esters. This method involves the direct acid-catalyzed reaction between sebacic acid and the desired alcohols—in this case, a mixture of 2-ethylhexanol and nonanol. The reaction is a reversible equilibrium, and to achieve high yields, the removal of the water byproduct is essential, typically accomplished through azeotropic distillation using a solvent like toluene (B28343) or by operating under a vacuum.
The synthesis of analogous branched-chain esters like di-2-ethylhexyl sebacate (DEHS) has been extensively studied to optimize reaction conditions. researchgate.nethallstarindustrial.com Key parameters that are manipulated to maximize the conversion and selectivity include temperature, the molar ratio of alcohol to dicarboxylic acid, and the type and concentration of the catalyst. For a mixed ester like this compound, the reaction kinetics are more complex due to the competitive reaction of the two different alcohols.
Optimization studies for similar sebacate esters provide a framework for the synthesis of the target compound. For instance, in the production of poly(glycerol sebacate), parameters such as reaction time and temperature are varied to control the molecular weight and degree of branching. nih.govresearchgate.netresearchgate.net The reaction kinetics typically follow classical Arrhenius behavior, with the rate increasing with temperature. nih.gov
Table 1: Optimization Parameters for Branched Sebacate Ester Synthesis via Fischer Esterification (Based on Analogous Systems)
| Parameter | Typical Range/Value | Purpose & Rationale | Reference |
|---|---|---|---|
| Temperature | 120 - 170°C | To increase reaction rate. Higher temperatures can lead to side reactions or degradation. | nih.govresearchgate.net |
| Alcohol:Acid Molar Ratio | 1.1:1 to 2.5:1 (per carboxyl group) | Using an excess of alcohol shifts the reaction equilibrium towards the product side, maximizing the conversion of the more valuable sebacic acid. | researchgate.netresearchgate.net |
| Catalyst Loading (Homogeneous) | 0.1 - 3% w/w | To accelerate the reaction to an industrially viable rate. Concentration is balanced to minimize cost and downstream purification challenges. | aidic.it |
| Reaction Time | 4 - 24 hours | Sufficient time to reach equilibrium or desired conversion. Monitored by measuring the acid value of the reaction mixture. | researchgate.netresearchgate.net |
Transesterification offers an alternative pathway that avoids the formation of water. wikipedia.org This process involves reacting a simple dialkyl ester of sebacic acid, such as dimethyl sebacate or diethyl sebacate, with higher boiling point alcohols like 2-ethylhexanol and nonanol. chemceed.comresearchgate.net The reaction is catalyzed by either an acid or a base. To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is continuously removed from the reaction mixture by distillation. wikipedia.org
The mechanism involves the nucleophilic attack of the incoming alcohol (2-ethylhexanol or nonanol) on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. wikipedia.org This intermediate then collapses, eliminating the smaller alcohol molecule and forming the new, more complex ester. The largest-scale application of transesterification is in the synthesis of polyesters, where diesters react with diols. wikipedia.org This same principle applies to the synthesis of high-molecular-weight esters from smaller ones.
This method can be particularly advantageous for producing high-purity products, as it avoids the presence of water which can lead to side reactions or complicate purification. The synthesis of di-(2-ethylhexyl) sebacate from dimethyl sebacate is a known industrial process that demonstrates the viability of this route. researchgate.net
Recent advancements have explored the synthesis of esters under non-catalytic conditions, primarily by utilizing elevated pressures and temperatures, often approaching the supercritical state of the alcohol reactant. rsc.org This method has been successfully applied to the synthesis of bis(2-ethylhexyl)sebacate directly from sebacic acid and 2-ethylhexanol without any external catalyst. researchgate.netrsc.org
Under these conditions (e.g., temperatures of 250-350°C and pressures of 10-25 MPa), the alcohol can exhibit enhanced reactivity and solvating power. researchgate.netmdpi.com The high thermal energy overcomes the activation energy barrier of the reaction, while the high pressure maintains the reactants in a dense phase, increasing collision frequency. This "green" approach eliminates the need for a catalyst, thereby simplifying product purification and avoiding catalyst-related waste streams. mdpi.com
While this process can achieve high yields in a significantly shorter reaction time (often under an hour), it requires specialized high-pressure reactors, which represents a significant capital investment. rsc.orgmdpi.com
Table 2: Conditions for Non-Catalytic Sebacate Ester Synthesis (Based on Analogous Systems)
| Compound | Temperature | Pressure | Reaction Time | Yield / Conversion | Reference |
|---|---|---|---|---|---|
| Bis(2-ethylhexyl)sebacate | 250 - 300°C | Near critical pressure of the alcohol | ~ 1 hour | Equilibrium conversion achieved | rsc.org |
| Dimethyl Sebacate | 350°C | 200 bar | 25 minutes | 87% Molar Yield | researchgate.net |
| Fatty Acid Ethyl Esters | 280°C | 10.5 bar | 105 minutes | 89% Conversion | aidic.it |
Catalytic Systems in this compound Synthesis
Catalysis is central to the efficient and economical synthesis of sebacate esters under conventional conditions. Catalysts lower the activation energy of the esterification reaction, allowing it to proceed at lower temperatures and in shorter times. Both homogeneous and heterogeneous catalysts are employed in industrial practice.
Homogeneous acid catalysts are widely used for sebacate ester production due to their high activity and low cost. Common examples include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and methanesulfonic acid. The mechanism of acid catalysis involves the protonation of the carbonyl oxygen of the sebacic acid by the catalyst. wikipedia.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol (2-ethylhexanol or nonanol).
To overcome the drawbacks of homogeneous catalysis, significant research has focused on the development of heterogeneous solid acid catalysts. These catalysts offer simplified product purification, reduced equipment corrosion, and the potential for continuous operation and catalyst recycling.
Examples of solid catalysts investigated for esterification include:
Metal Oxides: Simple metal oxides like titania (TiO₂) and zirconia (ZrO₂) can function as solid acid catalysts.
Titanates: Titanate-based catalysts have been specifically mentioned for the preparation of dioctyl sebacate, leading to high-purity products. google.com
Solid Superacids: Sulfated zirconia and other supported superacids exhibit very high catalytic activity, sometimes surpassing that of sulfuric acid.
Zeolites and Clays (B1170129): Microporous materials like ZSM-5 zeolites and acid-activated clays possess Brønsted and Lewis acid sites that are effective for esterification. researchgate.net They offer shape-selective properties, although this is less critical for relatively small molecules like sebacate esters.
Biocatalytic Synthesis using Lipases and Esterases
The enzymatic synthesis of esters, including sebacates, offers a green alternative to conventional chemical methods. Lipases (EC 3.1.1.3) and esterases are the most commonly employed biocatalysts for these reactions due to their high catalytic activity, selectivity, and ability to function under mild conditions. acs.orgjmbfs.org These enzymes catalyze the esterification of a carboxylic acid with an alcohol. In the context of this compound, this involves the reaction of sebacic acid with 2-ethylhexanol and nonanol.
Lipases are highly versatile and can be used in various forms, including free and immobilized states. Immobilized lipases are often preferred in industrial applications as they offer enhanced stability, easier separation from the reaction mixture, and potential for reuse, which aligns with green chemistry principles. jocpr.comrsc.org A commonly used and extensively studied lipase (B570770) for ester synthesis is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym 435. beilstein-journals.orgnsf.gov
Detailed Research Findings:
Key findings from studies on related sebacate esters include:
Enzyme Selection: Candida antarctica lipase B (Novozym 435) has demonstrated high efficiency in catalyzing the esterification of sebacic acid. acs.org Other lipases, such as those from Rhizomucor miehei and Pseudomonas cepacia, have also been utilized. jocpr.commdpi.com The choice of lipase can influence the reaction rate and selectivity.
Reaction Medium: The synthesis can be carried out in the presence of an organic solvent or in a solvent-free system. While solvent-free systems are often considered greener, the use of a non-polar organic solvent can sometimes improve substrate solubility and reduce viscosity, leading to higher reaction rates. researchgate.net
Molar Ratio of Reactants: The molar ratio of alcohol to dicarboxylic acid is a critical parameter. An excess of the alcohol is typically used to shift the reaction equilibrium towards the formation of the diester. acs.org
Water Removal: Esterification is a reversible reaction that produces water as a byproduct. The presence of water can promote the reverse reaction (hydrolysis), thus reducing the ester yield. The removal of water, often accomplished using molecular sieves, is a common strategy to drive the reaction to completion and achieve high conversion rates. researchgate.net
Temperature: Enzymatic reactions are temperature-dependent. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for lipase-catalyzed esterification of sebacates is typically in the range of 40-60°C. acs.org
Interactive Data Table: Comparison of Lipases in Sebacate Ester Synthesis
| Lipase Source | Immobilization Support | Substrates | Solvent | Temperature (°C) | Conversion Rate (%) | Reference |
| Candida antarctica B (Novozym 435) | Macroporous acrylic resin | Sebacic acid, Octanol | Toluene | 40 | >90 | acs.org |
| Rhizomucor miehei (Lipozyme IM) | Ion-exchange resin | Sebacic acid, Butanol | Hexane | 50 | ~85 | mdpi.com |
| Pseudomonas cepacia | Ceramic particles | Sebacic acid, Various alcohols | Solvent-free | 55 | Variable | jocpr.com |
| Candida rugosa | Celite | Sebacic acid, Butanol | Isooctane | 37 | ~70 | mdpi.com |
Mechanistic Insights:
The mechanism of lipase-catalyzed esterification is generally described by the Ping-Pong Bi-Bi mechanism. rsc.org This two-step process involves:
Acylation: The carboxylic acid first binds to the active site of the lipase, forming an acyl-enzyme intermediate and releasing a molecule of water.
Nucleophilic Attack: The alcohol then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the ester and regenerate the free enzyme.
In the synthesis of a mixed ester like this compound, the selective esterification of the two different alcohols (2-ethylhexanol and nonanol) would depend on the lipase's substrate specificity and the reaction conditions. Lipases can exhibit selectivity based on the chain length and branching of the alcohol, which could potentially be exploited to control the formation of the desired mixed diester over the symmetrical diesters. nih.gov
Green Chemistry Principles and Sustainable Synthesis Approaches for Sebacate Esters
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce the environmental impact of the chemical process. nih.gov Biocatalytic routes inherently incorporate several of these principles.
Key Green Chemistry Principles Applied to Sebacate Ester Synthesis:
Prevention of Waste: Enzymatic reactions are highly selective, minimizing the formation of byproducts and thus reducing waste. nih.gov
Atom Economy: The esterification reaction itself has a high atom economy, as the main byproduct is water. The goal is to maximize the incorporation of atoms from the reactants into the final product.
Use of Catalysis: Lipases are highly efficient catalysts, used in small quantities and capable of being recycled, which is superior to stoichiometric reagents that are consumed in the reaction. nih.gov
Design for Energy Efficiency: Biocatalytic reactions are typically conducted under mild temperature and pressure conditions, reducing energy consumption compared to traditional chemical syntheses that often require high temperatures. mdpi.com
Use of Renewable Feedstocks: Sebacic acid can be derived from castor oil, a renewable resource. rsc.orgarkema.com The alcohols, 2-ethylhexanol and nonanol, can also be produced from renewable sources, further enhancing the sustainability of the process.
Safer Solvents and Auxiliaries: The use of non-toxic and environmentally benign solvents, or ideally, solvent-free systems, is a key aspect of green synthesis. researchgate.net Water, while a product of the reaction, can also be considered a green solvent in some biocatalytic systems. nsf.gov
Sustainable Synthesis Approaches:
A sustainable approach to the synthesis of this compound would involve the integration of several green chemistry principles. An idealized process would feature:
Renewable Starting Materials: Utilization of sebacic acid derived from castor oil and alcohols from biorefineries.
Immobilized Biocatalyst: Employing a robust, immobilized lipase that can be easily recovered and reused for multiple reaction cycles.
Solvent-Free or Green Solvent System: Conducting the reaction without a solvent or in a green solvent like a biosolvent or supercritical fluid to minimize environmental impact.
Optimized Reaction Conditions: Fine-tuning the temperature, molar ratios, and water removal methods to maximize yield and energy efficiency.
Efficient Product Recovery: Developing a simple and low-energy downstream process for isolating the pure this compound.
Interactive Data Table: Green Chemistry Metrics for Ester Synthesis
| Metric | Definition | Relevance to Sebacate Ester Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High for esterification, as the only byproduct is water. |
| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | A lower E-factor indicates a greener process. Biocatalytic routes generally have lower E-factors than chemical routes. |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | A comprehensive metric that includes all materials used in the process. A lower PMI is desirable. |
| Catalyst Turn-over Number (TON) | Moles of product / Moles of catalyst | A high TON indicates an efficient and reusable catalyst, a key feature of immobilized enzymes. |
By focusing on these advanced synthetic methodologies and adhering to green chemistry principles, the production of this compound and other sebacate esters can be made more sustainable and environmentally responsible.
Mechanistic Elucidation of Polymeric Interactions and Material Performance Attenuation by 2 Ethylhexyl Nonyl Sebacate
Theoretical Frameworks of Plasticization in Polymer Matrices
The process of plasticization, where a low molecular weight substance is added to a polymer to increase its flexibility and reduce its glass transition temperature (Tg), is explained by several interconnected theories. specialchem.commdpi.com These theories provide a conceptual basis for understanding how plasticizers like 2-ethylhexyl nonyl sebacate (B1225510) interact with polymer chains at a molecular level.
The Lubricity Theory and Molecular Chain Mobility Enhancement
The lubricity theory posits that plasticizers function by reducing the intermolecular friction between polymer chains. goodyearrubber.com According to this theory, plasticizer molecules, upon heating and mixing, diffuse into the polymer matrix and position themselves between the long polymer chains. specialchem.com This effectively shields the polymer chains from each other, weakening the intermolecular van der Waals forces that create a rigid network. specialchem.com By acting as molecular lubricants, plasticizers facilitate the sliding of polymer chains past one another, which enhances the material's flexibility, softness, and elongation capabilities. specialchem.comgoodyearrubber.com This reduction in internal resistance to molecular movement is a key factor in the plasticizing effect. rsc.org
Gel Theory and Network Disruption in Polymer Systems
The gel theory offers a complementary perspective on plasticization, viewing the plasticized polymer as an intermediate state between a true solid and a liquid. specialchem.com This theory suggests that plasticizers disrupt the existing polymer-polymer bonds within the material's three-dimensional structure. researchgate.net This disruption leads to the formation of a gel-like structure held together by weaker, secondary bonding forces between the plasticizer and the polymer chains. specialchem.com This new, less rigid network can be more easily overcome by external stresses, allowing the material to flex and deform without fracturing. specialchem.comresearchgate.net The extent of plasticization, according to this theory, is related to the degree to which the plasticizer disorganizes the polymer matrix. researchgate.net The formation of this gel is an irreversible process that dramatically alters the system's properties, leading to a significant increase in viscosity at the gel point. wikipedia.org
Free Volume Theory and its Application to Sebacate Ester-Polymer Systems
The free volume theory is often considered the most comprehensive explanation of plasticization as it integrates aspects of both the lubricity and gel theories. specialchem.comresearchgate.net This theory is centered on the concept of "free volume," which is the unoccupied space between polymer chains. goodyearrubber.comyoutube.com The inherent rigidity of a polymer is partly due to the limited free volume, which restricts the movement of polymer segments. youtube.com
Plasticizers, including sebacate esters, increase the free volume within the polymer matrix. goodyearrubber.comresearchgate.net The introduction of these smaller molecules pushes the polymer chains further apart, creating additional space for them to move, rotate, and change conformation. mdpi.comresearchgate.net This increased free volume enhances molecular mobility and, consequently, the flexibility of the material. mdpi.comgoodyearrubber.com The effectiveness of a plasticizer, therefore, is directly related to its ability to create free volume. goodyearrubber.com For instance, di(2-ethylhexyl) sebacate (DOS), a compound structurally similar to 2-ethylhexyl nonyl sebacate, is known to enhance low-temperature flexibility by creating free volume and allowing for greater freedom of molecular movement. hallstarindustrial.com The addition of plasticizers leads to a notable increase in the free volume cavity size and a corresponding decrease in the glass transition temperature (Tg). acs.org
Interactive Table: Comparison of Plasticization Theories
| Theory | Primary Mechanism | Effect on Polymer Structure | Resulting Material Properties |
| Lubricity Theory | Reduction of intermolecular friction between polymer chains. goodyearrubber.com | Plasticizer molecules act as lubricants between polymer chains. specialchem.com | Increased flexibility, softness, and elongation. specialchem.com |
| Gel Theory | Disruption of the polymer's 3D network. researchgate.net | Formation of a weaker, gel-like network of plasticizer and polymer. specialchem.com | Increased ability to flex, elongate, or compress under stress. specialchem.com |
| Free Volume Theory | Increase in the unoccupied space between polymer chains. goodyearrubber.com | Expansion of the polymer matrix, creating more room for chain movement. mdpi.com | Enhanced molecular mobility and flexibility. mdpi.comgoodyearrubber.com |
Tribological Mechanisms and Lubricating Performance of Synthetic Sebacate Esters
Synthetic sebacate esters, including this compound, are widely utilized as base oils and additives in lubricants due to their favorable tribological properties. Their performance is dictated by their molecular structure and their ability to form protective films at interacting surfaces.
Boundary Lubrication and Film Formation Properties
Under boundary lubrication conditions, where the lubricant film is only a few molecules thick, the chemical nature of the lubricant is paramount. nist.gov Sebacate esters, like di(2-ethylhexyl) sebacate (DEHS), are effective in these scenarios due to their ability to form robust lubricating films on metal surfaces. researchgate.net The ester functional groups exhibit strong physical adsorption and can chemically bond with the metal, creating a durable protective layer. researchgate.net This film minimizes direct metal-to-metal contact, thereby reducing friction and wear. nist.gov The formation of this boundary film is a rapid process, often occurring within the first few seconds of friction. researchgate.net The effectiveness of these esters as boundary lubricants is influenced by their molecular architecture, with changes in the carboxylic acid portion of the ester molecule leading to variations in frictional properties. nist.gov
Viscoelastic Response and Shear Stability in Lubricant Applications
The viscoelastic properties of sebacate esters are critical for their performance in lubricant applications. These esters generally exhibit a high viscosity index, meaning their viscosity changes relatively little with temperature fluctuations. insightsociety.org This is a desirable characteristic for lubricants operating over a wide temperature range. The branching in the alcohol portion of the ester, such as the 2-ethylhexyl group, contributes to very good low-temperature properties, including low pour points. insightsociety.orgresearchgate.net For example, di-2-ethylhexanol sebacate (D2EHS) has a notably low pour point of -60°C. insightsociety.orgresearchgate.netinsightsociety.org
Interactive Table: Lubricant Properties of Sebacate Esters
| Property | Description | Significance for Sebacate Esters | Supporting Evidence |
| Pour Point | The lowest temperature at which a liquid will flow. | Branched sebacate esters exhibit very low pour points, enhancing low-temperature performance. researchgate.net | D2EHS has a pour point of -60°C. insightsociety.orgresearchgate.netinsightsociety.org |
| Flash Point | The lowest temperature at which vapors will ignite. | Generally high, but can be slightly reduced by branching. researchgate.netinsightsociety.org | Values for sebacate esters are typically above 150°C. insightsociety.org |
| Oxidative Stability | Resistance to degradation by oxidation at high temperatures. | Linear sebacate esters tend to have higher oxidative stability than branched isomers. insightsociety.org | Dioctyl sebacate (DOS) shows higher oxidative stability than di-2-ethylhexanol sebacate (D2EHS). insightsociety.orginsightsociety.org |
| Viscosity Index | A measure of how much the viscosity of a fluid changes with temperature. | Sebacate esters typically have a high viscosity index, indicating stable viscosity over a range of temperatures. insightsociety.org | Values for the viscosity index of sebacate esters are often recorded above 160. insightsociety.org |
Interfacial Interactions at Lubricated Surfaces
The efficacy of a lubricant is fundamentally tied to its ability to form a stable, protective film at the interface between moving surfaces. For branched esters like di(2-ethylhexyl) sebacate (DEHS), a compound structurally similar to this compound, the formation of this boundary lubricating film is a complex process. Studies show that these films are created through the interaction of the ester with the metal surface. researchgate.net
The mechanism involves the ester's polar functional groups, which can physically adsorb and chemically bond to the metal, creating a durable lubricating layer. researchgate.net This film is crucial for reducing friction and wear. Research on DEHS indicates that the formation of the boundary film can occur rapidly, within the first 40 seconds of friction. researchgate.net The process is believed to be accelerated by the presence of unoxidized iron on the friction track, which catalyzes chemical transformations of the lubricant molecules. researchgate.net The failure of these lubricating films is often associated with the decomposition of metallic soaps that are formed from the chemical reaction between the lubricant's constituent molecules and the rubbing surfaces. researchgate.net
Structure-Performance Correlations in Branched Sebacate Esters
The molecular architecture of an ester, particularly the nature of its alcohol and acid components, dictates its physical and chemical properties. In the case of sebacate esters, the introduction of branched alkyl chains, such as 2-ethylhexyl and nonyl groups, has profound and predictable effects on their performance as both lubricants and polymer additives.
The compatibility of an ester with a polymer matrix is critical for its function as a plasticizer or performance additive. The branching of the alkyl chains plays a significant role in this regard. Branched alkyl chains, like 2-ethylhexyl, have been shown to significantly enhance the solubility of polymers with which they are blended. researchgate.net This increased solubility is a key indicator of good compatibility.
The presence of ester moieties in the side chains can induce specific, cohesive molecular interactions between the side chains, which differ from the weaker van der Waals interactions of alkyl-only side chains. elsevierpure.com This can lead to more organized molecular arrangements. For instance, in certain conjugated polymers, introducing a branched alkyl ester spacer can shorten the π-π stacking distance between polymer backbones, promoting the development of well-ordered domains. elsevierpure.com Moving the branching point of the alkyl chains away from a polymer's main backbone can minimize steric hindrance, further shortening the π-π stacking distance and increasing intermolecular interactions. researchgate.net This principle suggests that the structure of this compound, with its branched and linear chains, is tailored for effective interaction and integration within a polymer system. The use of branched esters as plasticizers is a common practice, highlighting their role in modifying the properties of polymers. ukm.my
The molecular structure of branched sebacate esters directly correlates with their functional properties as lubricants, particularly concerning their performance across a range of temperatures and conditions.
Low-Temperature Performance: One of the most significant effects of alkyl chain branching is the dramatic improvement in low-temperature fluidity. The branches on the carbon chain disrupt orderly crystal packing as the temperature drops, which significantly lowers the pour point. ukm.my Studies comparing linear and branched sebacate esters demonstrate this effect clearly. For example, di-2-ethylhexanol sebacate (D2EHS) exhibits a pour point of -60°C, whereas dioctyl sebacate (DOS), which has the same carbon number but linear alkyl chains, has a much higher pour point of 15°C. insightsociety.orgresearchgate.net This makes branched esters like this compound highly suitable for applications requiring reliable performance in cold environments.
Thermal and Oxidative Stability: While branching is beneficial for low-temperature properties, it can influence high-temperature characteristics. A slight negative effect on the flash point has been observed in some branched esters compared to their linear counterparts. insightsociety.orgresearchgate.net Oxidative stability is also sensitive to the degree of branching. Research indicates that oxidative stability can decrease as the amount of branching in the ester's alcohol and acid components increases. ukm.my For example, dicarboxylate esters of 2-ethyl-1-butanol (B44090) showed higher oxidative stability compared to those made with the more branched 2-ethyl-1-hexanol. ukm.my Conversely, other studies have found that some branched esters, such as di-2-ethylbutyl sebacate (D2EBS), exhibit high oxidative stability. insightsociety.org This suggests a complex relationship between the specific branching structure and oxidation resistance.
Viscosity: The viscosity index (VI) is a measure of how much a lubricant's viscosity changes with temperature. A high VI is desirable, indicating a more stable viscosity across a wider temperature range. Branched sebacic acid esters have been shown to possess high viscosity indices, with values often recorded above 160. insightsociety.org
The table below summarizes the comparative performance attributes of linear versus branched sebacate esters based on available research.
| Property | Linear Sebacate Esters (e.g., Dioctyl Sebacate) | Branched Sebacate Esters (e.g., Di-2-ethylhexyl Sebacate) | Reference(s) |
| Pour Point | High (e.g., 15°C for DOS) | Very Low (e.g., -60°C for D2EHS) | insightsociety.org, researchgate.net, ukm.my, srce.hr |
| Flash Point | Generally Higher | Slight Negative Effect from Branching | insightsociety.org, researchgate.net |
| Oxidative Stability | Can be very high (e.g., 290°C for DOS) | Affected by degree of branching; can be lower than linear isomers | insightsociety.org, ukm.my |
| Viscosity Index (VI) | - | High (typically >160) | insightsociety.org |
Environmental Fate and Degradation Pathways of Sebacate Esters
Biodegradation Studies of 2-Ethylhexyl Nonyl Sebacate (B1225510) and Analogues in Environmental Compartments
Biodegradation is a primary mechanism for the removal of sebacate esters from the environment. This process is mediated by a diverse range of microorganisms that utilize these esters as a source of carbon and energy.
Microbial degradation of esters, including those of sebacic acid, is a widespread phenomenon in nature, carried out by a variety of bacteria and fungi. nih.govresearchgate.net While specific studies on 2-Ethylhexyl nonyl sebacate are limited, research on analogous compounds like phthalate (B1215562) esters provides a strong model for understanding its biodegradation. The initial and critical step in the microbial degradation of these esters is the hydrolysis of the ester bonds. mdpi.com This process is often the most efficient method for removing the alkyl side chains, which contribute to the compound's toxicity and hydrophobicity. nih.gov
Bacteria, both Gram-positive and Gram-negative, have been shown to degrade esters. For instance, Nocardia erythropolis has been found to rapidly degrade phthalate esters. nih.gov Similarly, a halotolerant bacterial consortium predominantly containing Gordonia sp. and Rhodococcus sp. has demonstrated the ability to degrade di-(2-ethylhexyl) phthalate (DEHP). researchgate.net Fungi present in house dust have also been shown to express genes capable of degrading phthalate esters. rsc.orgscholaris.ca The degradation of esters by microorganisms can be a key process in mineralizing these organic pollutants in the environment. mdpi.com
The microbial breakdown of sebacate esters is facilitated by specific enzymes, primarily esterases and carboxyl esterases. mdpi.commdpi.com These enzymes belong to the hydrolase family and catalyze the cleavage of ester bonds. mdpi.comnih.gov The enzymatic hydrolysis of an ester typically yields an alcohol and a carboxylate. researchgate.net
The rate of biodegradation of sebacate esters is influenced by a combination of environmental factors and the molecular structure of the compound itself. nih.govresearchgate.net
Environmental Conditions:
pH and Temperature: Microbial degradation is sensitive to pH and temperature. For instance, the optimal conditions for DEHP degradation by the bacterium Nocardia asteroides were found to be a pH of 8.0 and a temperature of 30°C. nih.gov Similarly, a bacterial consortium showed optimal DEHP degradation at a pH of 6.0 and a temperature of 30°C. researchgate.net
Moisture: The presence of water is essential for hydrolytic degradation processes. Studies on phthalates in floor dust have shown that degradation is more significant at higher relative humidity. rsc.org
Oxygen Levels: Aerobic biodegradation is generally the primary way phthalate esters are mineralized in the environment. nih.gov
Salinity: Salinity can impact degradation rates. A halotolerant consortium was able to degrade DEHP effectively in salt concentrations up to 3%. researchgate.net
Molecular Structure:
Chain Length and Branching: The structure of the alcohol and acid components of the ester plays a significant role in its biodegradability. Esters with a total carbon number between 12 and 18 tend to be more readily biodegradable. nih.govresearchgate.net Branching in the alcohol moiety, such as the 2-ethylhexyl group found in many plasticizers, can slow down the rate of biodegradation. nih.govresearchgate.netnih.gov
Unsaturation: The presence of unsaturated bonds in the acid or alcohol portion of an ester can increase its biodegradability. nih.govresearchgate.net
The following table summarizes the influence of various factors on the biodegradation of esters, based on studies of analogous compounds.
| Factor | Influence on Biodegradation Rate | Example | Citation(s) |
| pH | Optimal ranges exist for microbial activity. | Optimal DEHP degradation at pH 6.0-8.0. | researchgate.netnih.gov |
| Temperature | Degradation rates increase with temperature up to an optimum. | Optimal DEHP degradation at 30°C. | researchgate.netnih.gov |
| Moisture | Higher moisture levels facilitate hydrolysis. | Increased phthalate degradation at high relative humidity. | rsc.org |
| Molecular Branching | Branching in the alcohol or acid chain can hinder degradation. | Branched plasticizers like bis(2-ethylhexyl) sebacate biodegrade slowly. | nih.govresearchgate.netnih.gov |
| Carbon Chain Length | An optimal range of total carbon atoms exists for biodegradability. | Esters with 12-18 carbon atoms are more biodegradable. | nih.govresearchgate.net |
Hydrolytic Stability and Degradation Kinetics of Sebacate Esters
Hydrolysis is a key abiotic degradation process for esters, involving the chemical breakdown of the ester bond by water. The rate of hydrolysis is highly dependent on pH and temperature. cosmeticsandtoiletries.com Generally, the hydrolytic stability of esters decreases as the pH moves away from neutral. cosmeticsandtoiletries.com For instance, the estimated hydrolysis half-life for dibutyl sebacate is 4.5 years at a pH of 7, but this decreases to 166 days at a pH of 8. epa.gov
The kinetics of degradation often follow first-order models, particularly for biodegradation. researchgate.netresearchgate.net For example, the degradation of DEHP by a bacterial consortium was best described by first-order kinetics, with the half-life depending on the initial concentration. researchgate.net The degradation of DEHP by Burkholderia sp. SP4 also followed a first-order reaction. researchgate.net
The structure of the ester also plays a role in its hydrolytic stability. Steric hindrance around the carbonyl group of the ester can enhance hydrolytic stability. lubesngreases.com This is achieved by using branched acids or alcohols in the synthesis of the ester. lubesngreases.com However, extreme hydrophobicity can also lead to hydrolytically stable esters, as water is less able to react with them. cosmeticsandtoiletries.com
The table below presents data on the degradation kinetics of analogous esters.
| Compound | Degradation Process | Kinetic Model | Half-life | Conditions | Citation(s) |
| Dibutyl sebacate | Hydrolysis | Estimated | 4.5 years | pH 7, 25°C | epa.gov |
| Dibutyl sebacate | Hydrolysis | Estimated | 166 days | pH 8, 25°C | epa.gov |
| Di-(2-ethylhexyl) phthalate (DEHP) | Biodegradation | First-order | 13.0 to 16.4 h | 50-300 mg/L initial concentration | researchgate.net |
| Di-(2-ethylhexyl) phthalate (DEHP) | Biodegradation | First-order | 6.43 h | 100 mg/L initial concentration | nih.gov |
Analysis of Degradation Products and Their Environmental Implications
The degradation of sebacate esters and their analogues proceeds through a series of intermediate products. The initial step is the hydrolysis of one of the ester linkages, resulting in the formation of a monoester and an alcohol. mdpi.comresearchgate.net For example, the degradation of di-(2-ethylhexyl) phthalate (DEHP) produces mono-(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. nih.gov This monoester can then be further hydrolyzed to the parent dicarboxylic acid (in this case, sebacic acid) and another molecule of the alcohol. mdpi.com
These degradation products can have their own environmental implications. While the breakdown of the parent compound reduces its presence, the intermediate metabolites may also have biological effects. The ultimate biodegradation of these esters leads to the mineralization of the organic components to carbon dioxide and water. epa.gov
The degradation pathway of di-(2-ethylhexyl) phthalate, a structural analogue of sebacate esters with the same alcohol component, has been well-studied and provides a likely model for the degradation of this compound.
| Parent Compound | Degradation Process | Intermediate Products | Final Products | Citation(s) |
| Di-(2-ethylhexyl) phthalate (DEHP) | Biodegradation | Mono-(2-ethylhexyl) phthalate (MEHP), 2-ethylhexanol, Phthalic acid | Carbon dioxide, Water | mdpi.comresearchgate.netnih.gov |
| Phthalate Esters | Biodegradation | Monoesters, Phthalic acid | Carbon dioxide, Water | epa.gov |
Advanced Analytical Characterization Techniques for Sebacate Ester Analysis
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the molecular structure and evaluating the purity of synthesized esters. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide a unique fingerprint of the compound.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton in the 2-Ethylhexyl nonyl sebacate (B1225510) molecule. Although specific spectral data for 2-Ethylhexyl nonyl sebacate is not widely published, the expected chemical shifts can be reliably inferred from its structure and from the well-documented spectra of its close analog, bis(2-ethylhexyl) sebacate. chemicalbook.comnih.gov
The ¹H-NMR spectrum would confirm the presence of both the 2-ethylhexyl and the nonyl ester groups attached to the sebacic acid backbone. The chemical shifts (δ) are measured in parts per million (ppm) and reveal distinct signals corresponding to the different types of protons in the molecule. Key expected signals include the triplet from the terminal methyl groups of the alkyl chains, the complex multiplets of the methylene (B1212753) (-CH₂-) groups, the characteristic signal for the methine (-CH-) proton in the 2-ethylhexyl group, and the downfield signal for the methylene groups adjacent to the ester oxygen atoms (-O-CH₂-). The integration of these signals provides a quantitative ratio of the protons, confirming the identity and purity of the ester.
Table 1: Predicted ¹H-NMR Chemical Shift Assignments for this compound Data inferred from the known spectrum of bis(2-ethylhexyl) sebacate and standard chemical shift values.
| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity |
| ~4.00 | -O-CH₂ - (Ester linkage) | Doublet / Triplet |
| ~2.25 | -CH₂ -C(=O)- (Alpha to carbonyl) | Triplet |
| ~1.60 | -CH(CH₂ CH₂)- (Beta to ester oxygen) | Multiplet |
| ~1.20 - 1.40 | -(CH₂ )- (Bulk methylene chain) | Multiplet |
| ~0.85 - 0.95 | -CH₃ (Terminal methyl groups) | Triplet |
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule, making it ideal for confirming the successful synthesis of an ester and assessing its purity. The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds.
The most prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) group of the ester, which is typically observed around 1730-1740 cm⁻¹. The presence of this band is a clear indicator of the ester functionality. Additionally, the spectrum displays characteristic C-O stretching vibrations in the 1100-1300 cm⁻¹ region, further confirming the ester linkage. Strong bands corresponding to the C-H stretching of the aliphatic alkyl chains are also visible in the 2850-3000 cm⁻¹ range. nist.govnist.gov The absence of a broad O-H stretch (around 3300 cm⁻¹) would indicate the complete consumption of the starting alcohol and carboxylic acid, signifying a high degree of purity.
Table 2: Characteristic FT-IR Absorption Bands for this compound Data based on spectra of analogous sebacate esters. nist.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2960, ~2930, ~2860 | C-H Aliphatic Stretch | Strong |
| ~1735 | C=O Ester Stretch | Strong, Sharp |
| ~1460 | C-H Bend | Medium |
| ~1170 | C-O Stretch | Strong |
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for separating this compound from complex mixtures, identifying potential impurities or degradation products, and performing precise quantification.
Gas Chromatography (GC) is a premier technique for analyzing volatile and semi-volatile compounds like sebacate esters. ijpar.com When coupled with a Mass Spectrometry (MS) detector (GC-MS), it becomes a powerful tool for both separation and definitive identification. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column, such as a 5% phenyl methyl siloxane column. d-nb.info
GC-MS analysis is particularly useful for:
Purity Assessment: Detecting residual starting materials (e.g., 2-ethylhexanol, nonanol, sebacic acid) or by-products from the synthesis process.
Identification of Degradation Products: Identifying smaller molecules that may form if the ester breaks down due to thermal or oxidative stress.
Quantification in Simple Matrices: Measuring the concentration of the ester in samples like plasticizer formulations or lubricants.
The mass spectrometer fragments the eluted molecules into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. japsonline.com This allows for unambiguous identification by comparing the obtained spectrum with reference libraries. nih.govxml-journal.net
Table 3: Typical GC-MS Parameters for Sebacate Ester Analysis
| Parameter | Typical Setting | Purpose |
| Carrier Gas | Helium or Hydrogen shimadzu.com | Transports the sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample. |
| Column Type | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) ijpar.comd-nb.info | Stationary phase for separating components. |
| Oven Program | Temperature ramp (e.g., 60°C to 250°C) japsonline.com | Separates compounds based on boiling points. |
| Detector | Mass Spectrometer (MS) | Identifies and quantifies the separated compounds. |
| Ionization Mode | Electron Ionization (EI) | Fragments molecules for identification. |
For analyzing this compound in complex matrices (e.g., food simulants, environmental samples, biological fluids) or for detecting non-volatile contaminants, Liquid Chromatography (LC) is the method of choice. acs.org High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) offer robust and efficient separation of complex mixtures. nih.govmiami.edu
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity. researchgate.net This technique is capable of detecting and quantifying trace amounts of the target analyte even in the presence of a large excess of interfering substances. nih.gov The first mass spectrometer (MS1) isolates the parent ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) detects specific fragment ions, creating a highly selective analytical method that minimizes matrix effects and provides reliable quantification. chromatographyonline.com This makes LC-MS/MS the gold standard for migration studies and exposure analysis where very low detection limits are required. nih.gov
Table 4: Components of an HPLC-MS/MS System for Ester Analysis
| Component | Function |
| Solvent Delivery System | Pumps the mobile phase at a precise flow rate. |
| Autosampler | Injects the sample into the mobile phase stream. |
| HPLC Column (e.g., C18) | Separates the sample components based on polarity. |
| Mass Spectrometer | Ionizes the separated components. |
| Tandem MS (MS/MS) | Selects, fragments, and detects specific ions for quantification. |
Thermal Analysis Methodologies for Ester Stability Evaluation
Thermal analysis techniques are employed to evaluate the stability of this compound at elevated temperatures, which is a critical parameter for its application as a plasticizer in materials like PVC or as a high-performance lubricant. These methods measure changes in the physical properties of the material as a function of temperature.
Thermogravimetric Analysis (TGA) is a primary method used for this purpose. TGA continuously measures the mass of a sample as it is heated in a controlled atmosphere. The resulting data reveals the temperatures at which the ester begins to decompose and the kinetics of its degradation. For a high-molecular-weight ester like this compound, a high onset temperature of decomposition indicates good thermal stability. researchgate.net The high boiling point (445.6°C at 760 mmHg) and molecular weight (440.7 g/mol ) of the compound contribute to its low volatility and stability at operational temperatures seen in many industrial applications. lookchem.comchemeo.com Studies on similar acrylates and esters show that thermal degradation often proceeds via chain scission and the formation of smaller, more volatile compounds. researchgate.net
Table 5: Key Physical and Thermal Properties of this compound and Analogs
| Property | Value | Significance |
| Boiling Point | 445.6°C at 760 mmHg lookchem.com | Indicates low volatility and suitability for high-temperature applications. |
| Flash Point | 198.9°C lookchem.com | Relates to the temperature at which vapors can ignite. |
| Density | 0.915 g/cm³ lookchem.com | Basic physical property for formulation calculations. |
| Decomposition Temperature | Determined by TGA | Defines the upper-temperature limit of the material's stability. |
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a fundamental technique employed to characterize the thermal stability and decomposition profile of materials like this compound. This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere. The resulting data provide critical insights into the material's thermal degradation, including the onset temperature of decomposition, the temperatures of maximum degradation rates, and the amount of residual mass at the end of the analysis.
The thermal decomposition of sebacate esters, including branched-chain variants, is a complex process influenced by the molecular structure. For esters like this compound, the presence of branched alkyl groups (2-ethylhexyl and nonyl) can influence the degradation mechanism and thermal stability. Generally, the decomposition of such esters proceeds through one or more stages, corresponding to the cleavage of different chemical bonds within the molecule.
The analysis of a branched polyester (B1180765) synthesized from ethylene (B1197577) glycol, adipic acid, and glycerol (B35011) showed a multi-stage mass loss, highlighting the complex degradation pathways of such structures. sciepub.com The initial, less significant weight loss often corresponds to the volatilization of any residual low molecular weight species, while the main degradation steps are associated with the breakdown of the polymer backbone. sciepub.com
A representative TGA profile for a branched sebacate ester would likely show an onset of decomposition at a relatively high temperature, reflecting its stability. The subsequent weight loss would occur over a specific temperature range, with the derivative of the TGA curve (DTG curve) revealing the temperatures at which the rate of decomposition is maximal.
Below is an interactive data table illustrating a hypothetical, yet representative, thermal decomposition profile for a branched sebacate ester like this compound, based on typical data for this class of compounds.
| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage |
| 150 - 250 | ~ 5% | Onset/Initial Minor Loss |
| 250 - 350 | ~ 45% | Primary Decomposition |
| 350 - 450 | ~ 40% | Secondary Decomposition |
| > 450 | ~ 10% | Residual Mass |
This table is a representative example based on the thermal behavior of similar branched esters and does not represent experimentally verified data for this compound.
The data from TGA is crucial for determining the upper service temperature of this compound in various applications and for understanding its behavior during processing at elevated temperatures.
Computational Chemistry and Modeling Approaches in Sebacate Ester Research
Molecular Dynamics Simulations for Polymer-Plasticizer Interactions
Molecular Dynamics (MD) simulations are a cornerstone for investigating how plasticizers like 2-Ethylhexyl nonyl sebacate (B1225510) interact with polymer matrices. These simulations model the movement of atoms and molecules over time, providing a dynamic view of the polymer-plasticizer system.
MD simulations are used to predict key thermomechanical properties of plasticized polymers. nih.gov By simulating the interactions between the plasticizer and polymer chains, researchers can estimate properties such as the glass transition temperature (T_g), Young's modulus, and shear modulus. nih.gov For sebacate esters, studies on analogous compounds like dibutyl sebacate (DBS) have shown that the length of the aliphatic chains is crucial for plasticization efficiency. nih.govacs.org Longer chains, such as the ethylhexyl and nonyl groups in 2-Ethylhexyl nonyl sebacate, are effective at creating free volume within the polymer structure, which increases the mobility of polymer chains and enhances flexibility. nih.govmdpi.com
The effectiveness of a plasticizer is closely related to its ability to increase the free volume in a polymer system. researchgate.net MD simulations can quantify this fractional free volume and also predict the diffusion constant of the plasticizer within the polymer matrix. nih.gov This is critical for assessing the long-term stability and permanence of the plasticizer, as higher diffusion rates can lead to migration and leaching. Simulations of systems containing di(2-ethylhexyl) sebacate (DEHS) have been successfully used to predict bulk properties like viscosity at various temperatures, demonstrating the accuracy of these models. acs.org The insights gained from MD simulations on similar sebacates suggest that this compound would effectively reduce the stiffness of polymers like PVC by embedding its flexible, asymmetric alkyl chains between the rigid polymer chains, thereby lowering T_g and improving mechanical properties. nih.govresearchgate.net
| Parameter | Description | Relevance to this compound | Computational Method |
| Glass Transition Temperature (T_g) | The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | A primary indicator of plasticizer efficiency; a significant reduction in T_g signifies effective plasticization. | MD simulations predict T_g by analyzing changes in density or specific volume as a function of temperature. nih.gov |
| Young's Modulus | A measure of a material's stiffness. | Lowering the Young's modulus is a key goal of plasticization, resulting in a more flexible material. | Calculated from stress-strain curves generated during simulated tensile tests in MD. nih.gov |
| Fractional Free Volume (FFV) | The volume within the polymer matrix that is not occupied by the polymer chains themselves. | Plasticizers increase FFV, allowing for greater polymer chain mobility. Longer alkyl chains on sebacates are known to generate more free volume. mdpi.comresearchgate.net | MD simulations compute FFV to correlate it with plasticizer efficiency and diffusion. nih.gov |
| Diffusion Coefficient | A measure of the rate at which the plasticizer molecules move through the polymer matrix. | A low diffusion coefficient is desirable to minimize plasticizer migration and leaching from the final product. | Determined by tracking the mean square displacement of plasticizer molecules over time in an MD simulation. nih.gov |
Quantum Chemical Calculations for Reaction Mechanisms and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and stability of molecules like this compound. nih.govnih.gov These methods can elucidate reaction pathways and predict the stability of the ester under various conditions.
The synthesis of sebacate esters, typically through Fischer esterification, involves complex reaction mechanisms. nih.gov DFT calculations can be employed to model these reactions, identifying transition states, calculating activation energies, and clarifying the role of catalysts. diva-portal.org This allows for the optimization of synthesis conditions to achieve higher yields and purity. nih.gov
The stability of this compound against thermal and oxidative degradation is a critical performance attribute, especially in high-temperature applications like lubricants or polymer processing. Oxidation and hydrolysis are the main degradation pathways for esters. researchgate.net Quantum chemical calculations can model these degradation processes at the molecular level. For instance, DFT can be used to calculate bond dissociation energies to identify the weakest bonds in the molecule, which are likely points of initial attack during thermal degradation. Studies on the degradation of di-2-ethylhexyl sebacate (DEHS) have identified oxidation and hydrolysis as primary factors, leading to the formation of products like 2-ethyl-1-hexanol and mono(2-ethylhexyl) sebacate. researchgate.net Quantum modeling can trace the reaction paths for the formation of such degradation products, providing a theoretical basis for understanding the compound's service life. chemrxiv.org
| Property / Process | Description | Relevance to this compound | Computational Method |
| Reaction Mechanism | The step-by-step sequence of elementary reactions by which a chemical change occurs. | Understanding the esterification mechanism can lead to optimized synthesis protocols. nih.gov | DFT is used to calculate the potential energy surface, locating transition states and intermediates. diva-portal.orgchemrxiv.org |
| Bond Dissociation Energy (BDE) | The energy required to break a specific covalent bond homolytically. | Identifies the most labile bonds in the molecule, predicting sites susceptible to thermal degradation. | DFT calculations provide accurate BDE values. nih.gov |
| Oxidative Stability | The resistance of the ester to react with oxygen, which can lead to the formation of hydroperoxides and other degradation products. researchgate.net | Crucial for applications involving high temperatures and exposure to air, such as in lubricants or PVC processing. | Quantum calculations can model the reaction pathways of oxidation, including radical formation and propagation steps. researchgate.net |
| Hydrolytic Stability | The resistance of the ester bond to be cleaved by water. | Important for predicting the compound's persistence and degradation in the presence of moisture. | DFT combined with continuum solvation models can simulate the hydrolysis reaction and calculate its energy barrier. nih.gov |
Predictive Modeling of Sebacate Ester Performance Attributes
Predictive modeling, especially through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, is a data-driven approach to forecast the performance of chemicals based on their molecular structure. semanticscholar.orgmdpi.com These models are invaluable for screening large numbers of candidate molecules and prioritizing experimental efforts.
For sebacate esters, QSPR models can be developed to predict key performance attributes such as plasticizing efficiency, viscosity, and lubricity. researchgate.netsciopen.com The process involves calculating a set of molecular descriptors for a series of related compounds, including this compound. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties. A statistical model is then built to correlate these descriptors with experimentally measured performance data. sciopen.com
For example, a QSPR model for plasticizer efficiency might use descriptors like molecular weight, the octanol-water partition coefficient (LogP), and the number of rotatable bonds to predict the reduction in a polymer's glass transition temperature (T_g). researchgate.net Research on oligoether esters has successfully used such models to predict lubricant performance, including the coefficient of friction and wear volume, with high accuracy. sciopen.com Given the structural data available for this compound, it could be readily included in the development of such predictive models for new plasticizers or lubricants.
| Performance Attribute | Description | Relevant Molecular Descriptors | Predictive Model Example |
| Plasticization Efficiency | The effectiveness of the compound in making a polymer more flexible, often measured by the decrease in T_g. | Molecular Weight, LogP, Polar Surface Area (PSA), Number of Rotatable Bonds. lookchem.com | A multiple linear regression model correlating descriptors with ΔT_g for a series of sebacate and adipate (B1204190) esters. researchgate.netsemanticscholar.org |
| Viscosity | A measure of a fluid's resistance to flow. | Molecular Volume, Branching Index, Cohesive Energy Density. | A model based on partial least squares (PLS) could predict the viscosity-temperature performance of ester-based lubricants. sciopen.com |
| Lubricity | The ability of a substance to reduce friction and wear between moving surfaces. | Chain Length, Presence of Ether Groups, Adsorption Energy on a metal surface. | A QSPR model could predict the coefficient of friction (COF) and wear volume based on structural features of different esters. sciopen.com |
| Migration Resistance | The ability of the plasticizer to remain within the polymer matrix over time. | Molecular Weight, Boiling Point, Solubility Parameter. | A model predicting the diffusion coefficient based on molecular size and polymer-plasticizer interaction energy. nih.govmdpi.com |
In Silico Studies of Molecular Structure and Environmental Fate
In silico studies use computational methods to predict the environmental fate and potential toxicological profile of chemicals, providing crucial information for regulatory assessment and the design of greener alternatives. researchgate.net For this compound, these methods can fill data gaps where experimental information is lacking. acs.orgnih.gov
A key aspect of environmental fate is biodegradation. In silico models can predict the metabolic pathways of a compound. For instance, the EPA's QSAR toolbox predicted that dibutyl sebacate undergoes hydrolysis to form sebacic acid monobutyl ester and butanol. epa.gov A similar primary degradation pathway can be hypothesized for this compound, involving the enzymatic hydrolysis of its two ester bonds to release sebacic acid, 2-ethylhexanol, and nonanol. Computational tools can predict the likelihood and rate of such reactions.
Bioaccumulation potential is another critical environmental parameter, which is often estimated using the octanol-water partition coefficient (LogP or Kow). diva-portal.org The high calculated LogP value for this compound suggests a tendency to partition into fatty tissues, indicating a potential for bioaccumulation. lookchem.com In silico models like EPI Suite can provide estimates for various environmental endpoints, including water solubility, soil adsorption, and atmospheric persistence, based solely on the chemical's structure. acs.org These predictive tools are essential for conducting preliminary risk assessments and guiding the development of more environmentally benign sebacate esters. diva-portal.org
| Environmental Endpoint | Description | Predicted Fate for this compound | Computational Tool/Method |
| Biodegradation Pathway | The metabolic process by which microorganisms break down the compound. | Primary degradation is expected via hydrolysis of the ester linkages to yield sebacic acid, 2-ethylhexanol, and nonanol. | Metabolism simulators (e.g., in the OECD QSAR Toolbox) predict enzymatic reactions. epa.gov |
| Bioaccumulation Factor (BCF) | A measure of a chemical's tendency to concentrate in aquatic organisms relative to the concentration in the water. | The high LogP value (8.16) suggests a high potential for bioaccumulation. lookchem.com | QSAR models correlate BCF with the octanol-water partition coefficient (LogP). |
| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Predicted to be very low due to its large, nonpolar hydrocarbon structure. | QSPR models (e.g., EPI Suite) estimate solubility based on molecular structure. diva-portal.org |
| Soil Adsorption Coefficient (Koc) | A measure of the chemical's tendency to bind to soil organic carbon. | A high Koc is expected, indicating low mobility in soil and a tendency to adsorb to sediment. | QSAR models predict Koc from LogP or other structural features. |
Q & A
Q. What statistical approaches analyze kinetic competition in heterogeneous reactions involving this compound?
- Methodological Answer : For oxidation reactions (e.g., OH radical attack), apply time-resolved aerosol mass spectrometry (AMS) to quantify fragmentation vs. functionalization products. Use principal component analysis (PCA) to deconvolute overlapping spectral peaks. Kinetic parameters (e.g., rate constants) should be derived from pseudo-first-order decay models, validated via Monte Carlo uncertainty analysis .
Example Kinetic Model : Where = functionalization rate, = fragmentation rate.
Notes for Experimental Design
- Reproducibility : Document solvent purification steps (e.g., triple re-precipitation) and reaction conditions (temperature, molar ratios) in supplemental materials .
- Toxicology : Reference lifetime rodent studies (e.g., 19-month exposure at 10 mg/day) to justify low toxicity claims in biomedical applications .
- Data Contradictions : Address discrepancies in biodegradation by correlating microbial metabolic pathways with ester branching complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
